5-Bromo-2-chloro-N-cyclohexylnicotinamide
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Overview
Description
5-Bromo-2-chloro-N-cyclohexylnicotinamide: is a chemical compound with the molecular formula C12H14BrClN2O and a molecular weight of 317.61 g/mol It is a derivative of nicotinamide, featuring bromine and chlorine substituents on the pyridine ring and a cyclohexyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-cyclohexylnicotinamide typically involves the following steps:
Chlorination: The addition of a chlorine atom to the brominated nicotinamide.
Cyclohexylation: The attachment of a cyclohexyl group to the amide nitrogen.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern and to minimize side reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow techniques to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-cyclohexylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or the substituents on the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
5-Bromo-2-chloro-N-cyclohexylnicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study biochemical pathways and molecular interactions in cells.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-cyclohexylnicotinamide involves its interaction with specific molecular targets. The bromine and chlorine substituents on the pyridine ring enhance its binding affinity to certain enzymes or receptors. The cyclohexyl group provides additional hydrophobic interactions, stabilizing the compound within the binding site. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloronicotinamide: Lacks the cyclohexyl group, resulting in different binding properties and biological activity.
2-Chloro-N-cyclohexylnicotinamide: Lacks the bromine atom, affecting its reactivity and interactions with molecular targets.
5-Bromo-N-cyclohexylnicotinamide: Lacks the chlorine atom, leading to variations in its chemical and biological properties.
Uniqueness
5-Bromo-2-chloro-N-cyclohexylnicotinamide is unique due to the presence of both bromine and chlorine substituents, which confer distinct electronic and steric properties. The cyclohexyl group further enhances its hydrophobic interactions, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-2-chloro-N-cyclohexylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2O/c13-8-6-10(11(14)15-7-8)12(17)16-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCREVRWCWMELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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